(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine is a chemical compound characterized by its unique molecular structure and functional groups. It is classified as an amine derivative of benzofuran, which incorporates a bromine substituent at the 6-position of the benzofuran ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine falls under the category of heterocyclic compounds, specifically within the subclass of benzofurans. Its classification as an amine highlights its potential reactivity and biological significance.
The synthesis of (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine typically involves several key steps:
The synthesis process may vary in conditions such as temperature and pressure, with careful control necessary to optimize yield and minimize by-products. For instance, refluxing conditions are commonly employed during cyclization and bromination steps to ensure complete reactions.
(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine features a bicyclic structure comprising a benzene ring fused to a furan ring. The bromine atom at the 6-position significantly influences its chemical properties.
The compound's InChI representation is:
This structural data aids in understanding its reactivity and potential interactions in biological systems .
(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions:
These reactions are typically performed under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may require specific pH levels or temperatures to proceed efficiently.
The mechanism of action for (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine involves its interaction with biological targets such as enzymes or receptors. The presence of both bromine and amine groups allows it to modulate the activity of these targets effectively.
Upon binding to specific proteins or enzymes, this compound may alter their conformation or activity, leading to various biological effects depending on the context of use . Understanding these mechanisms is crucial for developing therapeutic applications.
(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine typically appears as a solid with specific melting points that vary based on purity and form (e.g., hydrochloride salt).
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are often used to characterize purity and structural integrity .
(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine has several scientific applications:
The synthesis of enantiomerically pure benzofuran scaffolds has been revolutionized by transition metal catalysis. A chiral-at-metal rhodium(III) complex enables highly efficient enantioselective C2-functionalization of 3-aminobenzofurans with α,β-unsaturated carbonyl compounds. This methodology delivers C2-substituted benzofuran derivatives with exceptional efficiency (76–99% yield) and stereochemical control (up to 98% ee) [2]. The rhodium catalyst creates a well-defined chiral environment that governs the facial selectivity during nucleophilic attack, ensuring high enantiomeric excess in the products.
Complementary to noble metal systems, Earth-abundant bimetallic Cu/Cr catalysis provides an innovative approach for activating inert alkyl C–H bonds at ambient temperature. This system transforms unreactive C–H bonds into nucleophilic alkyl–Cr(III) species capable of carbonyl addition reactions. The dual catalytic cycle involves ligand-to-metal charge transfer (LMCT) from CuCl₂ to generate chlorine radicals for hydrogen atom abstraction, while chromium facilitates the radical-to-polar crossover, creating nucleophilic organochromium intermediates. The aldehyde substrate itself functions as a photosensitizer, enabling catalyst recycling under purple light irradiation (λmax = 390 nm) [3]. This method achieves remarkable functional group tolerance and avoids the need for prefunctionalized substrates.
Table 1: Comparative Catalytic Systems for Benzofuran Functionalization
Catalytic System | Reaction Type | Yield Range | ee Range | Key Advantage |
---|---|---|---|---|
Rh(III) Complex [2] | C2-Nucleophilic Addition | 76–99% | Up to 98% | Excellent stereocontrol |
Cu/Cr Catalysis [3] | Alkyl C–H Functionalization | 41–74%* | N/A | C–H activation without prefunctionalization |
Ni(II)/Chiral Ligand | Intramolecular Cyclization | 78% | 92% | Compatibility with ortho-substituted aryl halides |
*Optimized yield for model system; N/A: Not applicable for non-chiral center formation
Benzofuran ring construction represents a critical strategic step in synthesizing the core scaffold of (S)-6-bromo-2,3-dihydrobenzofuran-3-amine. Lewis acid-catalyzed cyclization using zinc chloride enables efficient ring closure between sodium phenate and 2-chloroethanol precursors. This industrially applicable method involves refluxing in toluene followed by aqueous workup and distillation, providing the dihydrobenzofuran core in high purity (>90%) [4]. Optimization studies demonstrate that zinc chloride concentration significantly impacts reaction kinetics and byproduct formation, with 15 mol% providing optimal cyclization efficiency.
Advanced palladium-catalyzed C–H activation offers a more direct approach through enantioselective intramolecular C–O bond formation. This pioneering Pd(II)/Pd(IV) redox process employs mono-N-protected amino acid ligands (MPAA) such as Boc-Val-OH and Boc-Ile-OH to achieve exceptional stereocontrol (up to 96% ee). The catalytic cycle initiates with directed ortho-C–H activation of phenylacetic acid derivatives, forming a chiral palladacycle intermediate. Subsequent oxidation to Pd(IV) enables reductive elimination with simultaneous C–O bond formation, constructing the benzofuranone framework with preserved chirality [7]. This method demonstrates broad functional group compatibility, accommodating electron-donating and electron-withdrawing substituents.
Table 2: Cyclization Methods for Benzofuran Core Assembly
Method | Catalyst System | Reaction Conditions | Key Features |
---|---|---|---|
Lewis Acid Cyclization [4] | ZnCl₂ (15 mol%) | Reflux in toluene, 12h | Industrial scalability, minimal byproducts |
Pd-Catalyzed C–H Activation [7] | Pd(II)/MPAA Ligand | Mild conditions, oxidant | Atom-economical, enantioselective |
Organocatalytic Annulation | Cinchona Alkaloid | Room temperature, 24h | Metal-free, >95:5 diastereoselectivity |
Installing bromine specifically at the C6 position of the dihydrobenzofuran scaffold requires precise control over electrophilic aromatic substitution (EAS) dynamics. The electron-donating furan oxygen exerts a dominant directing effect, making C6 the most electron-rich position and preferred site for electrophilic attack. Standard bromination (Br₂ in acetic acid at 0°C) achieves >90% regioselectivity for 6-bromination on unsubstituted dihydrobenzofurans due to the oxygen's resonance effect . The reaction proceeds through a wheland intermediate where positive charge delocalization is optimally stabilized at the para position relative to the oxygen.
For substrates containing electron-withdrawing groups (e.g., carbamates), Lewis acid enhancement becomes essential. Iron(III) chloride (FeCl₃) complexation with bromine generates a more potent electrophile (Br⁺) that overcomes the deactivating effect of these groups. In the synthesis of tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate, late-stage bromination using N-bromosuccinimide (NBS) with catalytic H₂SO₄ in dichloromethane achieves 89% yield with excellent regiocontrol. The carbamate group's resonance donation stabilizes the sigma complex intermediate at C6 .
When maximal regiochemical precision is required, directed ortho-metalation provides a superior alternative. Deprotonation of 3-substituted dihydrobenzofurans using n-BuLi at −78°C generates a configurationally stable aryllithium species that undergoes electrophilic quenching with Br₂ to deliver 6-bromo derivatives in 85–92% yields. This method is particularly valuable for densely functionalized substrates where conventional EAS lacks selectivity .
Incorporating the amine functionality at C3 employs divergent strategies depending on the oxidation state of the benzofuran scaffold. Reductive amination of ketone precursors provides a robust approach to racemic 3-aminobenzofurans. Sodium borohydride reduction of imines formed from 3-ketobenzofurans and ammonia/amines delivers the amine functionality, though with limited stereocontrol. This method requires subsequent resolution steps to obtain enantiopure material [6].
For direct asymmetric amination, myoglobin-catalyzed enantioselective amination has emerged as a breakthrough biotechnology. Engineered myoglobin variants (Mb(H64G,V68A)) catalyze the amination of 6-bromo-2,3-dihydrobenzofuran-3-ol using hydroxylamine derivatives, generating the (3S)-amine intermediate with 95% ee. Computational studies indicate that steric constraints within the protein pocket enforce (S)-selectivity through precise positioning of the prochiral benzofuran substrate . This biotransformation occurs under mild aqueous conditions, showcasing excellent functional group tolerance toward the bromo substituent.
The most innovative approach utilizes Pd-catalyzed C–H amination through directed C–H activation. While not directly applied to the title compound, analogous systems demonstrate that palladium catalysts with chiral ligands can desymmetrize prochiral dihydrobenzofuran scaffolds during C–N bond formation. This method holds particular promise for direct introduction of protected amine groups without oxidation state manipulation [7].
Achieving high enantiomeric purity in (S)-6-bromo-2,3-dihydrobenzofuran-3-amine demands sophisticated chiral control strategies. Biocatalytic cyclopropanation using engineered myoglobin (Mb(H64G,V68A)) achieves exceptional stereoselectivity (>99.9% ee, >99.9% de) in constructing the chiral dihydrobenzofuran core. The enzyme's active site orchestrates the reaction trajectory through a combination of hydrogen bonding and steric constraints, preferentially forming the (3S) configuration with 76% yield . Molecular dynamics simulations reveal that the benzofuran substrate adopts a binding orientation that exposes the re face to the catalytic carbene species.
Organocatalytic [4+1] annulation provides a purely chemical alternative. Cinchona alkaloid-derived catalysts (e.g., Catalyst A2) promote asymmetric annulation between ammonium ylides and o-quinone methides, yielding trans-2,3-dihydrobenzofurans with 98% ee and >95:5 diastereoselectivity. The reaction proceeds through a betaine intermediate where the catalyst's tertiary amine directs stereochemistry via a hydrogen-bonding network . This method is particularly effective for installing electron-withdrawing groups compatible with subsequent bromination.
Critical to preserving stereochemical integrity during synthesis is the stereoretentive carbamate protection. Protecting the (3S)-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP (4-dimethylaminopyridine) proceeds without epimerization when conducted below 30°C in aprotic solvents. Studies confirm that polar protic solvents accelerate racemization at C3 through reversible ring opening, while toluene maintains configuration . This protection strategy facilitates both purification and subsequent functionalization of the chiral amine.
Table 3: Stereocontrol Methods for (S)-3-Aminodihydrobenzofuran Synthesis
Method | Catalyst/Ligand | ee (%) | Key Stereochemical Feature |
---|---|---|---|
Biocatalytic Cyclopropanation | Mb(H64G,V68A) | >99.9% | Enzyme-controlled facial selectivity |
Organocatalytic Annulation | Cinchona Alkaloid A2 | 98% | Hydrogen-bond-mediated transition state |
Ni-Catalyzed Cyclization | Ni(II)/Chiral BOX Ligand | 92% | Chelation-controlled reductive elimination |
Asymmetric Friedel-Crafts | Cinchona Alkaloid | 94% | Ion-pair controlled nucleophilic addition |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1